2-羟基环丙烷甲酸

描述

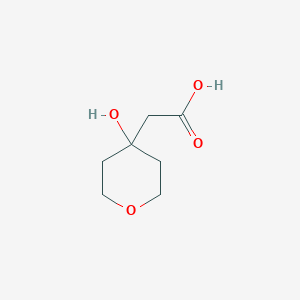

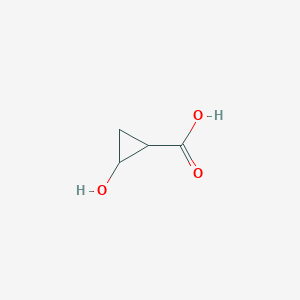

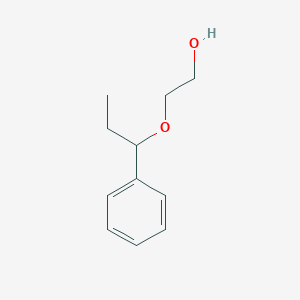

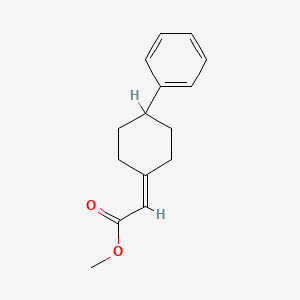

2-Hydroxycyclopropanecarboxylic acid is an organic compound that incorporates a carboxyl functional group . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carboxylic acid a basic trigonal shape . The molecular formula of this compound is C4H6O3 .

Synthesis Analysis

The synthesis of carboxylic acids often involves the oxidation of various compounds. Two other useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates . Both methods begin with an organic halogen compound and the carboxyl group eventually replaces the halogen .Molecular Structure Analysis

The structure of a carboxylic acid like 2-Hydroxycyclopropanecarboxylic acid is planar due to the sp2 hybridization of the carbon and oxygen in the carbonyl group . The hydroxyl oxygen is also sp2 hybridized, which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis

Carboxylic acids, such as 2-Hydroxycyclopropanecarboxylic acid, can undergo a variety of chemical reactions. They can act as both Bronsted acids and bases, capable of donating and accepting protons respectively . They can also undergo reactions in which the hydroxyl group is replaced by another nucleophilic group .Physical And Chemical Properties Analysis

Carboxylic acids are known for their high boiling points due to the hydrogen bonding that occurs between their molecules . They are also known for their solubility in water .科学研究应用

生物技术生产途径

2-羟基环丙烷甲酸作为一种羟基羧酸,在生物技术应用中与乳酸具有相关性。乳酸是一种突出的羟基羧酸,通过发酵生物质中存在的糖在商业上生产。它的用途不仅限于合成可生物降解的聚合物,还可以作为绿色化学的原料,通过生物技术途径生产丙酮酸、丙烯酸和乳酸酯等有价值的化学品。这些途径强调了羟基羧酸(包括 2-羟基环丙烷甲酸)在推进可持续化学生产过程中的潜力 (高、马和徐,2011)。

化妆品和皮肤病学应用

羟基酸(2-羟基环丙烷甲酸所属的组)因其对皮肤的有益作用而广泛用于化妆品和治疗配方中。这些化合物,包括α-羟基酸、β-羟基酸等,被用于实现各种皮肤改善。它们的应用范围从化妆品增强到光老化、痤疮和色素沉着障碍等疾病的治疗干预。这些配方的安全性与有效性,特别是长时间在暴露于阳光的皮肤上使用,是持续研究的主题,这突出了了解羟基酸的生物学机制和潜在光活性的重要性 (科恩豪瑟、科埃略和赫林,2010)。

在植物生物学中的作用

1-氨基环丙烷-1-羧酸 (ACC) 在植物生物学中的作用(一种与 2-羟基环丙烷甲酸在结构上相关的分子)突出了环丙烷衍生物的多方面功能。ACC 主要作为植物激素乙烯的前体而闻名,还表现出许多其他有助于植物生长和胁迫反应的特征。这些特征包括与不同衍生物的结合、通过 ACC 脱氨酶的细菌代谢以及其在植物内的复杂转运机制。有趣的是,某些研究表明,除了在乙烯生物合成中的作用外,ACC 还可能作为一种独立的信号分子,这强调了含环丙烷化合物的复杂的生物活性 (范德普尔和范德斯特拉顿,2014)。

安全和危害

未来方向

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . This area of research is expected to continue to grow in the future .

属性

IUPAC Name |

2-hydroxycyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-3-1-2(3)4(6)7/h2-3,5H,1H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFNREFETDKOIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592901 | |

| Record name | 2-Hydroxycyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92574-19-1 | |

| Record name | 2-Hydroxycyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B3058818.png)

![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-](/img/structure/B3058826.png)